molecular formula C21H20N2O6S B11413091 6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11413091
M. Wt: 428.5 g/mol
InChI Key: BVVNPMKULDSRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a morpholine sulfonyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

    Introduction of the Sulfonyl Group: The morpholine sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with morpholine in the presence of a base.

    Coupling Reaction: The final step involves coupling the chromene core with the sulfonylated morpholine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the chromene core can interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylmorpholine: Similar in structure but lacks the chromene core.

    N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine: Contains a similar sulfonyl group but has a different core structure.

    5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Shares the morpholine sulfonyl group but has a different heterocyclic core.

Uniqueness

6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with a morpholine sulfonyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C21H20N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

6-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H20N2O6S/c1-14-2-7-19-17(12-14)18(24)13-20(29-19)21(25)22-15-3-5-16(6-4-15)30(26,27)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3,(H,22,25)

InChI Key

BVVNPMKULDSRKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.